molecular formula C6H8OS B13755277 3,6-dihydro-2H-thiopyran-4-carbaldehyde

3,6-dihydro-2H-thiopyran-4-carbaldehyde

Cat. No.: B13755277
M. Wt: 128.19 g/mol
InChI Key: JOOLQVGCAUTZCE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-thiopyran-4-carbaldehyde typically involves organic sulfurization reactions or carbon-sulfur bond formation reactions. One common method includes the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans or 4H-thiopyrans depending on the reaction conditions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-thiopyran-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiopyran ring can undergo substitution reactions, such as halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated thiopyrans.

Scientific Research Applications

3,6-Dihydro-2H-thiopyran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-thiopyran-4-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H

Properties

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

3,6-dihydro-2H-thiopyran-4-carbaldehyde

InChI

InChI=1S/C6H8OS/c7-5-6-1-3-8-4-2-6/h1,5H,2-4H2

InChI Key

JOOLQVGCAUTZCE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC=C1C=O

Origin of Product

United States

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